Cas no 116007-24-0 (3-2-(Ethylsulfinyl)propyl-Pentanedioic Acid)

3-2-(Ethylsulfinyl)propyl-Pentanedioic Acid 化学的及び物理的性質
名前と識別子
-
- Pentanedioic acid, 3-[2-(ethylsulfinyl)propyl]-
- Clethodim Impurity 2
- 3-2-(Ethylsulfinyl)propyl-Pentanedioic Acid
-
- インチ: 1S/C10H18O5S/c1-3-16(15)7(2)4-8(5-9(11)12)6-10(13)14/h7-8H,3-6H2,1-2H3,(H,11,12)(H,13,14)
- InChIKey: QGEHELRAWAXGBZ-UHFFFAOYSA-N
- ほほえんだ: C(O)(=O)CC(CC(S(CC)=O)C)CC(O)=O
じっけんとくせい
- 密度みつど: 1.296±0.06 g/cm3(Predicted)
- ふってん: 493.9±35.0 °C(Predicted)
- 酸性度係数(pKa): 4.06±0.10(Predicted)
3-2-(Ethylsulfinyl)propyl-Pentanedioic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | E679805-1mg |
3-[2-(Ethylsulfinyl)propyl]-Pentanedioic Acid |
116007-24-0 | 1mg |
$345.00 | 2023-05-18 | ||
TRC | E679805-5mg |
3-[2-(Ethylsulfinyl)propyl]-Pentanedioic Acid |
116007-24-0 | 5mg |
$1481.00 | 2023-05-18 | ||
TRC | E679805-25mg |
3-[2-(Ethylsulfinyl)propyl]-Pentanedioic Acid |
116007-24-0 | 25mg |
$ 7600.00 | 2023-09-07 | ||
TRC | E679805-10mg |
3-[2-(Ethylsulfinyl)propyl]-Pentanedioic Acid |
116007-24-0 | 10mg |
$2738.00 | 2023-05-18 |
3-2-(Ethylsulfinyl)propyl-Pentanedioic Acid 関連文献
-
Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
-
2. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
3-2-(Ethylsulfinyl)propyl-Pentanedioic Acidに関する追加情報
Introduction to 3-2-(Ethylsulfinyl)propyl-Pentanedioic Acid (CAS No. 116007-24-0)
3-2-(Ethylsulfinyl)propyl-Pentanedioic Acid, with the chemical identifier CAS No. 116007-24-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, characterized by its unique structural framework, has been the subject of extensive research due to its potential applications in drug development and therapeutic interventions. The presence of both the ethylsulfinyl and pentanedioic acid functional groups imparts distinct chemical properties, making it a valuable candidate for further exploration in medicinal chemistry.
The ethylsulfinyl moiety is particularly noteworthy, as sulfoxides are known for their role in enhancing the bioavailability and metabolic stability of molecules. This feature is especially relevant in the context of drug design, where optimizing pharmacokinetic profiles is crucial for therapeutic efficacy. The pentanedioic acid backbone, on the other hand, provides a platform for further derivatization, allowing chemists to tailor the compound’s properties to specific biological targets.
Recent advancements in computational chemistry have enabled more precise predictions of the interactions between 3-2-(Ethylsulfinyl)propyl-Pentanedioic Acid and biological receptors. These studies have highlighted its potential as a scaffold for developing novel inhibitors targeting various enzymatic pathways. For instance, preliminary docking simulations suggest that this compound may interact with enzymes involved in inflammation and oxidative stress, areas where therapeutic intervention is highly sought after.
In vitro studies have begun to unravel the mechanistic aspects of 3-2-(Ethylsulfinyl)propyl-Pentanedioic Acid. Researchers have observed notable effects on cell proliferation and apoptosis in certain cancer cell lines, indicating its potential as an anti-cancer agent. The ethylsulfinyl group appears to play a critical role in modulating these processes by influencing intracellular signaling pathways. Additionally, the compound’s ability to chelate metal ions has been explored, as metal ions are often involved in catalytic processes that can lead to oxidative damage.
The synthesis of 3-2-(Ethylsulfinyl)propyl-Pentanedioic Acid presents unique challenges due to its complex structure. However, recent innovations in synthetic methodologies have made it more feasible to produce this compound on a larger scale. Techniques such as asymmetric synthesis and catalytic hydrogenation have been employed to enhance yield and purity. These advancements are crucial for advancing preclinical studies and eventual clinical trials.
One of the most exciting prospects for 3-2-(Ethylsulfinyl)propyl-Pentanedioic Acid lies in its potential application as a prodrug. Prodrugs are designed to undergo metabolic conversion into active pharmaceutical ingredients (APIs) within the body, thereby improving solubility or reducing toxicity. The structural features of this compound make it an ideal candidate for prodrug development, particularly for targeting diseases that require localized or sustained release of therapeutic agents.
The role of CAS No. 116007-24-0 in addressing unmet medical needs cannot be overstated. As our understanding of disease mechanisms continues to evolve, compounds like 3-2-(Ethylsulfinyl)propyl-Pentanedioic Acid offer hope for innovative treatments. Ongoing research aims to elucidate its full spectrum of activity and optimize its pharmacological properties through structure-activity relationship (SAR) studies.
In conclusion, 3-2-(Ethylsulfinyl)propyl-Pentanedioic Acid represents a promising avenue in pharmaceutical research. Its unique chemical structure, combined with emerging findings from preclinical studies, positions it as a compound with significant therapeutic potential. As research progresses, we can expect further insights into its applications across various medical conditions, solidifying its role as a cornerstone in modern drug development.
116007-24-0 (3-2-(Ethylsulfinyl)propyl-Pentanedioic Acid) 関連製品
- 2172555-11-0(4-(4-azidopiperidin-1-yl)-2,3-dimethyl-4-oxobutanoic acid)
- 2229008-09-5(1-2-(but-3-yn-1-yl)phenyl-1H-pyrazole)
- 1447949-92-9(3,3-Difluoro-1-methylcyclobutane-1-carbonitrile)
- 606-13-3(Ethyl 2-amino-3-hydroxybenzoate)
- 1185022-42-7(N-{2-(4-ethylpiperazin-1-yl)sulfonylethyl}-4-oxo-4H-chromene-2-carboxamide hydrochloride)
- 1998651-01-6((2R)-2-acetamido-3-(pyrimidin-5-yl)propanoic acid)
- 848919-05-1(2-(4-fluorobenzenesulfonyl)-2-3-(3-methylpiperidin-1-yl)quinoxalin-2-ylacetonitrile)
- 1804871-06-4(Ethyl 4-chloro-2-cyano-3-ethylbenzoate)
- 1340171-37-0(2-Pentanone, 5-[[(3-methylphenyl)methyl]thio]-)
- 1261470-02-3(2-(Chloromethyl)-8-fluoronaphthalene)




